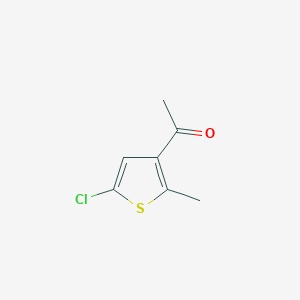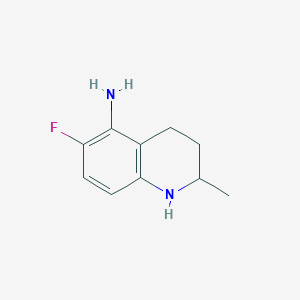
4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) can be achieved through several methods. One common approach involves the bromination of 4-methyl-1-pentene followed by the introduction of a hydroxyl group. The reaction conditions typically include the use of bromine or a bromine-containing reagent and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the addition of bromine to the double bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Major Products Formed
Oxidation: Formation of 4-penten-1-one, 5-bromo-4-methyl-.
Reduction: Formation of 4-penten-1-ol, 4-methyl-.
Substitution: Formation of 4-penten-1-amine, 5-bromo-4-methyl- or 4-penten-1-thiol, 5-bromo-4-methyl-.
Applications De Recherche Scientifique
4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The double bond in the structure allows for potential reactions with reactive species, contributing to its reactivity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Penten-1-ol, 4-methyl-: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-methyl-1-pentene:
Uniqueness
4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) is unique due to the combination of a bromine atom, hydroxyl group, and double bond in its structure. This combination imparts distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H11BrO |
|---|---|
Poids moléculaire |
179.05 g/mol |
Nom IUPAC |
(E)-5-bromo-4-methylpent-4-en-1-ol |
InChI |
InChI=1S/C6H11BrO/c1-6(5-7)3-2-4-8/h5,8H,2-4H2,1H3/b6-5+ |
Clé InChI |
SCKDGUKOGUEZBC-AATRIKPKSA-N |
SMILES isomérique |
C/C(=C\Br)/CCCO |
SMILES canonique |
CC(=CBr)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


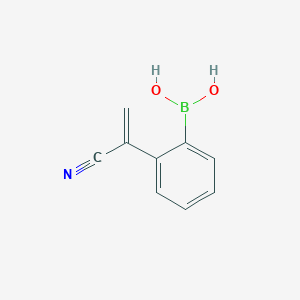
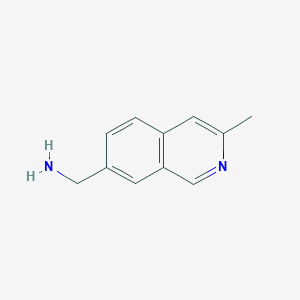

![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912963.png)


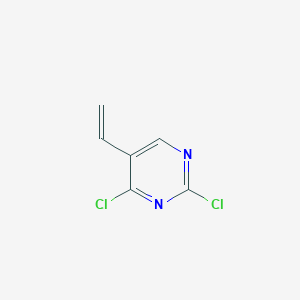
![5-(Oxetan-3-YL)benzo[D][1,3]dioxole](/img/structure/B11912977.png)
![2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11912983.png)
![7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11912995.png)

